4-Ethylpiperazine-1-carboximidamide sulfate
Overview
Description
4-Ethylpiperazine-1-carboximidamide sulfate is a chemical compound with the CAS number 1266376-73-1 . It is used in diverse scientific research and offers immense potential for drug discovery, synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure details of 4-Ethylpiperazine-1-carboximidamide sulfate are not explicitly mentioned in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving 4-Ethylpiperazine-1-carboximidamide sulfate are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethylpiperazine-1-carboximidamide sulfate are not detailed in the available resources .Scientific Research Applications
Monoclonal Antibody Development : The carbodiimide active ester method was employed to synthesize the antigen of Enrofloxacin, which includes a derivative of 4-Ethylpiperazine-1-carboximidamide, to produce monoclonal antibodies. These antibodies were used to establish an ELISA kit for detecting Enrofloxacin in foods of animal origin, demonstrating high sensitivity and specificity (Tochi et al., 2016).
Preparation of Oxidized Derivatives : Research focused on preparing N-substituted derivatives of 1-ethylsulfonylpiperazine, a compound related to 4-Ethylpiperazine-1-carboximidamide, which has been noted as an antishock agent. This study involved synthesizing derivatives to explore potential oxidation products (Foye & Fedor, 1959).
Catalytic Applications : A study on the synthesis of azolyl carboximidamides, closely related to 4-Ethylpiperazine-1-carboximidamide, investigated their use as ligands for Zn(II) and Cu(II) complexes. These complexes were used as catalysts for the copolymerization of carbon dioxide and epoxides, demonstrating their potential in catalytic applications (Walther et al., 2006).
Ionic Liquid and Hydrogen Bonding Studies : Research involving 1-Ethyl-3-methylimidazolium ethyl sulfate, a compound structurally similar to 4-Ethylpiperazine-1-carboximidamide, explored its interactions with water using spectroscopy and quantum chemical calculations. This study provides insights into the molecular interactions in novel ionic liquids with potential industrial applications (Zhang et al., 2010).
Pharmacokinetics Studies : Another study involved the determination of diethylcarbamazine in blood using gas chromatography, where 1-Diethylcarbamyl-4-ethylpiperazine, a related compound, was used as an internal standard. This is significant in understanding the pharmacokinetics of certain drugs (Nene et al., 1998).
Safety And Hazards
properties
IUPAC Name |
4-ethylpiperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4.H2O4S/c1-2-10-3-5-11(6-4-10)7(8)9;1-5(2,3)4/h2-6H2,1H3,(H3,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLCVAZISJTFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpiperazine-1-carboximidamide sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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